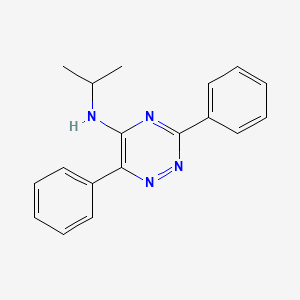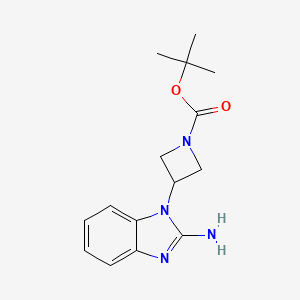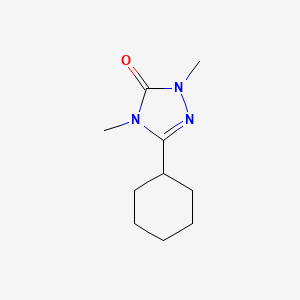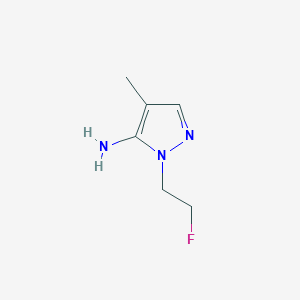![molecular formula C17H14ClNO2 B2605891 2-[(4-Chlorophenyl)methyl]-5-methoxy-1,2-dihydroisoquinolin-1-one CAS No. 2097936-91-7](/img/structure/B2605891.png)
2-[(4-Chlorophenyl)methyl]-5-methoxy-1,2-dihydroisoquinolin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler precursors. The exact synthetic route would depend on the available starting materials and the desired yield and purity. Typically, the synthesis of isoquinolinone derivatives involves cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely to be quite complex. It would be expected to have aromaticity due to the presence of the phenyl and isoquinolinone groups, which could influence its chemical reactivity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the carbonyl group in the isoquinolinone ring could be involved in various addition and condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific molecular structure. For example, the presence of the methoxy group could increase its solubility in organic solvents .Applications De Recherche Scientifique
1. Structural Analysis and X-ray Diffraction Studies
The compound 2-[(4-Chlorophenyl)methyl]-5-methoxy-1,2-dihydroisoquinolin-1-one and its derivatives have been studied using single-crystal X-ray diffraction techniques. Such studies are crucial for understanding the molecular and crystal structure, which is fundamental in the field of material science and medicinal chemistry. Albov et al. (2004) examined the structures of related tetrahydroquinoline compounds, contributing to a deeper understanding of their chemical properties and potential applications (Albov, Rybakov, Babaev, & Aslanov, 2004).
2. Synthesis of Quinoline Derivatives
The synthesis of quinoline and isoquinoline derivatives, which include compounds like this compound, is a significant area of research. These compounds have various applications, including the development of pharmaceuticals and materials. For instance, Croisy-Delcey et al. (1991) explored the synthesis of isoquinoline quinones, demonstrating the diversity of methods and potential uses of these compounds (Croisy-Delcey, Bisagni, Huel, Zilberfarb, & Croisy, 1991).
3. Catalytic Reduction Studies
Compounds like this compound are also used in studies involving catalytic reduction processes. Watanabe et al. (1984) investigated the reduction of nitroarenes to aminoarenes using formic acid in the presence of a ruthenium catalyst. This type of research is essential for the development of new catalytic methods in organic synthesis (Watanabe, Ohta, Tsuji, Hiyoshi, & Tsuji, 1984).
4. Anticancer Research
Isoquinoline derivatives have been explored for their potential in anticancer research. For example, Sirisoma et al. (2009) discovered a compound, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, which showed promise as an anticancer agent, indicating the potential of similar compounds in this field (Sirisoma, Pervin, Zhang, Jiang, Willardsen, Anderson, Mather, Pleiman, Kasibhatla, Tseng, Drewe, & Cai, 2009).
5. Application in Asymmetric Catalysis
Chelucci et al. (1999) reported the synthesis and resolution of isoquinoline derivatives, including those similar to this compound, for use in asymmetric catalysis. This is particularly important in the synthesis of chiral compounds, which have wide applications in pharmaceuticals (Chelucci, Bacchi, Fabbri, Saba, & Ulgheri, 1999).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methyl]-5-methoxyisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-21-16-4-2-3-15-14(16)9-10-19(17(15)20)11-12-5-7-13(18)8-6-12/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKIHODVVPUPDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN(C2=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-((3,4-Dimethoxyphenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2605808.png)
![(Z)-4-(4-oxo-5-((4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B2605809.png)
![4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2605810.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2605811.png)


![N-allyl-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B2605820.png)
![1'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one](/img/structure/B2605821.png)
![2-(2-fluorophenoxy)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2605824.png)

![7-[1-(3-Methoxyphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2605826.png)
![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide](/img/structure/B2605827.png)
![2-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyrazine](/img/structure/B2605828.png)

